Domiphen bromide

Catalog No.
S526505
CAS No.
538-71-6
M.F
C22H40NO.Br
C22H40BrNO
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Domiphen bromide

CAS Number

538-71-6

Product Name

Domiphen bromide

IUPAC Name

dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide

Molecular Formula

C22H40NO.Br
C22H40BrNO

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

OJIYIVCMRYCWSE-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-]

Solubility

Freely soluble in water (100 g/100 mL), much less sol at low temps. Soluble in ethanol, acetone, ethyl acetate, chloroform; very slightly soluble in benzene

Synonyms

N,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium Bromide (1:1); Dodecyldimethyl(2-phenoxyethyl)a mmonium Bromide

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-]

Domiphen bromide is a quaternary ammonium compound, specifically dodecyldimethyl(2-phenoxyethyl)ammonium bromide, with the chemical formula C22H40BrNOC_{22}H_{40}BrNO and a molecular weight of approximately 414.47 g/mol. It is recognized for its antiseptic properties and is primarily used as a topical agent in medical and pharmaceutical applications. The compound exhibits surfactant characteristics, making it effective against a variety of pathogens due to its ability to disrupt cell membranes .

  • The exact mechanism of Domiphen bromide's antimicrobial activity is not fully elucidated in scientific research.
  • However, its structure suggests a two-pronged attack on bacteria:
    • The long hydrophobic chain likely disrupts the bacterial cell membrane [].
    • The positively charged nitrogen interacts with negatively charged components in the membrane, further destabilizing it [].
  • This disruption can lead to leakage of cellular contents and ultimately cell death [].
  • Domiphen bromide is generally considered safe for topical use when applied as directed [].
  • However, some studies suggest potential for skin irritation, especially with prolonged use.
  • Accidental ingestion may cause gastrointestinal upset [].
  • Specific data on flammability and reactivity is not readily available in scientific literature.
Typical of quaternary ammonium compounds. It can undergo hydrolysis in aqueous environments, leading to the formation of dodecylamine and phenoxyethanol. The compound's quaternary nitrogen allows for interactions with anionic species, which can lead to the formation of complexes that enhance its antimicrobial efficacy. Additionally, it can act as a cationic surfactant, facilitating the solubilization of hydrophobic substances .

Domiphen bromide exhibits significant biological activity, particularly as an antiseptic. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death. Recent studies have highlighted its antiplasmodial activity against Plasmodium falciparum, suggesting that it inhibits the methylerythritol phosphate pathway, crucial for the survival of malaria parasites. This rapid mode of action indicates potential for development as an antimalarial therapeutic agent .

The synthesis of domiphen bromide typically involves the reaction of dodecylamine with phenoxyethyl bromide in a suitable solvent under controlled conditions. This reaction leads to the formation of the quaternary ammonium salt through alkylation. The process may require purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for pharmaceutical applications .

Domiphen bromide is widely employed in various applications:

  • Topical Antiseptic: Used in formulations for skin disinfection and wound care.
  • Pharmaceuticals: Incorporated into dental preparations and topical solutions for treating infections.
  • Industrial Uses: Utilized as a surfactant in cleaning products and formulations requiring antimicrobial properties .

Domiphen bromide shares similarities with several other quaternary ammonium compounds known for their antiseptic properties. Here are some comparable compounds:

Compound NameChemical FormulaKey Properties
Benzalkonium chlorideC21H36ClNC_{21}H_{36}ClNBroad-spectrum antimicrobial; used in disinfectants
Cetylpyridinium chlorideC21H38ClNC_{21}H_{38}ClNEffective against bacteria; used in mouthwashes
ChlorhexidineC22H30Cl2N10C_{22}H_{30}Cl_2N_10Strong antibacterial; used in surgical scrubs

Uniqueness of Domiphen Bromide:

  • Domiphen bromide's unique structure allows it to target specific pathways in pathogens, such as the methylerythritol phosphate pathway in malaria parasites, distinguishing it from others that primarily act through membrane disruption alone .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

Crystals

Hydrogen Bond Acceptor Count

2

Exact Mass

413.22933 g/mol

Monoisotopic Mass

413.22933 g/mol

Heavy Atom Count

25

Taste

Bitter

LogP

log Kow = 4.20 /Estimated/

Odor

Mild characteristic odor

Appearance

White Solid

Melting Point

112-113 °C

UNII

R4CY19YS7C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-infective (topical)
The efficacy and tolerability of domiphen bromide (domifen bromide), administered at a dosage of 0.5 mg every 4-6 hr in a double-blind placebo controlled study in 31 patients affected by acute infectious dental diseases, are described. After 2 days of treatment with the drug, there was a significant decrease in pain and inflammation. The drug elicited a good response, improved prognosis and reduced the number of days of illness.

Mechanism of Action

Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants.

Vapor Pressure

3.1X10-11 mm Hg @ 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

538-71-6

Wikipedia

Domiphen_bromide

Use Classification

Cosmetics -> Antiplaque; Deodorant; Oral care; Antimicrobial

General Manufacturing Information

1-Dodecanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, bromide (1:1): ACTIVE
Prepared by heating phenoxyethyldimethylamine with dodecyl bromide

Dates

Modify: 2023-08-15

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